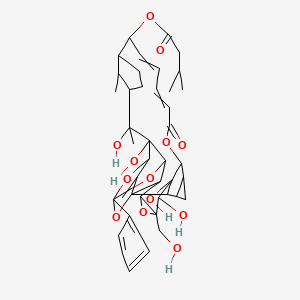

Trigothysoid N

Descripción

Propiedades

IUPAC Name |

[6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H58O13/c1-22(2)18-32(47)52-29-14-10-11-15-31(46)53-34-23(3)19-30-41(34,50)38(48)40(21-45)36(54-40)33-37-43(51,39(6,49)20-26-16-17-28(29)24(26)4)35-25(5)42(30,33)57-44(55-35,56-37)27-12-8-7-9-13-27/h7-15,22-26,28-30,33-38,45,48-51H,16-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVYYYQORHVVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)CC(C)C)O)O)CO)OC(O5)(O4)C9=CC=CC=C9)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H58O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Total Synthesis Strategies for Trigothysoid N

Elucidation of Trigothysoid N Biosynthetic Machinery

The complete biosynthetic pathway of Trigothysoid N has not yet been fully elucidated in scientific literature. However, based on its classification as a diterpenoid, a general biosynthetic pathway can be proposed.

Identification of Precursors and Enzymatic Cascade Steps in Trigothysoid N Formation

Diterpenoids in plants are generally synthesized from the precursor geranylgeranyl pyrophosphate (GGPP). nih.gov The formation of the characteristic daphnane (B1241135) skeleton of Trigothysoid N would involve a series of complex cyclization and oxidation reactions catalyzed by specific enzymes. However, the specific enzymatic cascade, including the particular synthases and cytochromes P450 involved in the formation of Trigothysoid N, has not been experimentally determined or reported in published studies.

Genetic and Transcriptomic Analysis of Trigothysoid N Biosynthesis

A detailed genetic and transcriptomic analysis of the biosynthetic pathway of Trigothysoid N is not currently available in the scientific literature. Such an analysis would be required to identify the specific genes encoding the enzymes responsible for its formation in Trigonostemon thyrsoideum.

Regulation of Trigothysoid N Biosynthetic Gene Clusters

The regulatory mechanisms and the specific biosynthetic gene clusters responsible for the production of Trigothysoid N have not yet been identified or characterized.

Methodologies for Total Synthesis of Trigothysoid N

The complex structure of daphnane diterpenoids presents a significant challenge for chemical synthesis.

Seminal Approaches to Constructing the Core Structure of Trigothysoid N

To date, there are no published reports detailing the total synthesis of Trigothysoid N. The primary source of this compound remains isolation from its natural plant source. researchgate.net While synthetic efforts have been directed towards other daphnane diterpenoids, specific seminal approaches for the construction of the Trigothysoid N core structure have not been described in the literature.

Advanced Stereoselective and Asymmetric Synthesis of Trigothysoid N

As there is no reported total synthesis of Trigothysoid N, details of advanced stereoselective and asymmetric synthesis strategies for this specific compound are not available. Research into the asymmetric synthesis of the functionalized ring systems of other daphnane-type diterpenoids has been conducted, but these are not directly applicable to Trigothysoid N. researchgate.net

Table 1: Summary of Trigothysoid N

| Property | Description |

| Compound Name | Trigothysoid N |

| Chemical Class | Daphnane-type Diterpenoid researchgate.netresearchgate.net |

| Natural Source | Trigonostemon thyrsoideum researchgate.net |

| Biological Activity | Anti-cancer, Anti-HIV researchgate.netresearchgate.net |

Convergent and Divergent Synthetic Routes to Trigothysoid N and its Analogues

The total synthesis of daphnane diterpenoids like Trigothysoid N represents a formidable challenge in organic chemistry due to their densely functionalized and stereochemically complex 5/7/6-tricyclic core. While a completed total synthesis of Trigothysoid N has not yet been reported, extensive research into the synthesis of related daphnanes has produced a variety of sophisticated strategies. These can be broadly categorized into convergent and divergent approaches, which offer pathways to construct the core skeleton and introduce the required functional groups, providing a blueprint for accessing Trigothysoid N and its analogues.

Convergent Synthetic Routes

Convergent strategies are highly favored for complex targets like daphnane diterpenoids as they involve the independent synthesis of two or more complex fragments that are later joined together. This approach is generally more efficient and allows for greater flexibility in the synthesis of analogues.

A common convergent strategy for the daphnane skeleton involves the initial construction of the A and C rings, followed by the formation of the central seven-membered B-ring. For instance, a short, stereoselective approach to the fused tricyclic carbon skeleton of tiglianes and daphnanes has been described, featuring the convergent coupling of the A- and C-rings. This is followed by a diastereoselective cerium enolate addition and the formation of a double acetal, setting the stage for an oxonium ylide generation and an efficient Stevens nih.govnih.gov-shift to furnish the seven-membered B-ring with the correct bridgehead oxygenation pattern. acs.org

Another powerful convergent method utilizes an intramolecular Diels-Alder (IMDA) reaction as a key stereocontrolling step to forge the tricyclic ring system of daphnane and tigliane (B1223011) diterpenes. nih.gov In the context of synthesizing complex daphnane diterpenoid orthoesters (DDOs), a gateway strategy has been developed. This approach allows for divergent access to a broad family of natural and non-natural DDOs from a general precursor. nih.gov The assembly of this precursor can be envisioned through the cyclization of an appropriately functionalized enyne to form the A-ring, while an intramolecular oxidopyrylium cycloaddition can provide the BC-core. nih.gov

Radical-mediated three-component reactions have also been employed in a convergent approach to the 5/7/6-tricyclic framework of resiniferatoxin, a prominent daphnane diterpene. acs.org This strategy involves the reaction of a bridgehead radical of a highly functionalized C-ring, a 5-membered A-ring, and an allyltributyltin derivative to effectively produce the C4-branched AC-rings. The final B-ring is then constructed in subsequent steps. acs.org

The table below summarizes key features of selected convergent synthetic strategies applicable to the daphnane core.

| Key Reaction | Ring Formation Sequence | Notable Features | Target/Core |

| Oxonium Ylide nih.govnih.gov-Shift | A + C → ABC | Convergent coupling of A and C rings, stereoselective B-ring formation. acs.org | Tigliane/Daphnane Skeleton |

| Intramolecular Diels-Alder | Not specified | Key stereocontrolling step for the tricyclic system. nih.gov | Daphnane/Tigliane Ring System |

| Intramolecular Oxidopyrylium Cycloaddition | (B+C) + A → ABC | Gateway strategy for divergent synthesis of DDOs. nih.gov | Daphnane Diterpene Orthoesters |

| Radical-Mediated Three-Component Reaction | (A+C) + B-ring formation | Effective assembly of the ABC-tricyclic framework. acs.org | Resiniferatoxin |

Divergent Synthetic Routes

Divergent synthesis is a powerful strategy that enables the generation of a library of structurally related compounds from a common intermediate. This is particularly valuable for exploring the structure-activity relationships of complex natural products like Trigothysoid N.

A unified strategy for the total syntheses of rhamnofolane, tigliane, and daphnane diterpenoids has been developed, showcasing a divergent approach. hokudai.ac.jp This strategy relies on the expedient construction of fully functionalized substructures that can be elaborated into the different diterpenoid skeletons. Similarly, a gateway synthesis of daphnane congeners has been designed to allow for the divergent functionalization of key positions (C3, C12, C18, and C20) from a general precursor, enabling access to a wide range of natural and non-natural daphnane diterpene orthoesters. nih.gov

A facile, nine-step synthesis of the universal [5-7-6] tricyclic framework of tigliane and daphnane diterpenes has been reported, which provides a rapid and divergent approach to various related molecules. nih.gov This was achieved through a semi-flow tube-based bubbling photoreaction for oxidative dearomatization and a selective 1,4-addition. nih.gov Furthermore, a divergent total synthesis of atisane-type diterpenoids has been accomplished, demonstrating the power of applying a common methodology to access multiple natural products from a shared intermediate. rsc.org

The table below outlines key aspects of divergent strategies relevant to daphnane synthesis.

| Common Intermediate/Strategy | Diversification Approach | Resulting Skeletons/Analogues |

| Unified fragment synthesis | Varied cyclization and functionalization pathways | Rhamnofolane, Tigliane, and Daphnane diterpenoids hokudai.ac.jp |

| General DDO precursor | Late-stage functionalization of C3, C12, C18, C20 nih.gov | Natural and non-natural Daphnane Diterpene Orthoesters |

| Universal [5-7-6] tricyclic framework | Further synthetic modifications | Various related tigliane and daphnane molecules nih.gov |

| Podocarpane-type skeleton | Ring distortion and cascade reactions | Atisane-type diterpenoids and rearranged skeletons rsc.org |

Chemoenzymatic and Biocatalytic Approaches in Trigothysoid N Production

The immense structural complexity of daphnane diterpenoids like Trigothysoid N makes their chemical synthesis long and arduous. Chemoenzymatic and biocatalytic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer promising alternatives for more efficient and sustainable production. ontosight.aibu.edu

Biocatalysis for Core Construction and Functionalization

Enzymes, particularly terpene synthases and cyclases, are responsible for constructing the diverse range of terpenoid skeletons in nature. While the specific enzymes for the Trigothysoid N backbone are yet to be fully characterized, the general biosynthetic pathway from geranylgeranyl diphosphate (B83284) (GGPP) is understood to involve a series of enzymatic cyclizations. chemrxiv.org Harnessing these or engineered enzymes could provide a direct route to the daphnane core.

A significant challenge in the synthesis of complex diterpenes is the selective functionalization of C-H bonds. Biocatalysis, especially using cytochrome P450 monooxygenases, offers a powerful tool for achieving regio- and stereoselective hydroxylations at positions that are difficult to access through traditional chemical methods. sioc-journal.cn For example, a modular chemoenzymatic approach has been developed for the synthesis of complex fusicoccane diterpenoids, which combines de novo skeletal construction with late-stage enzymatic C-H oxidations. nih.gov Similarly, a hybrid oxidative approach has been used to access highly oxidized diterpenes by strategically combining chemical and enzymatic oxidation methods. nih.govacs.org This chemoenzymatic strategy has enabled the synthesis of nine complex diterpene natural products in ten steps or less from a common starting material. nih.gov

Filamentous fungi are also effective biocatalysts for hydroxylating complex natural products with high regio- and stereoselectivity. researchgate.net The metabolism of yuanhuapine, a daphnane diterpenoid related to Trigothysoid N, in rats has shown that hydroxylation is a key metabolic transformation, suggesting that enzymes capable of such modifications exist and could potentially be harnessed. nih.gov

Chemoenzymatic Synthesis of Analogues

Chemoenzymatic strategies are also well-suited for producing non-natural analogues of complex natural products. By using synthetic substrate analogues in enzyme-catalyzed reactions, it is possible to generate novel compounds with potentially improved or altered biological activities. stanford.edu For instance, a modular chemoenzymatic approach has been reported to synthesize various terpene analogues from diphosphorylated precursors produced in high yields. bu.edunih.gov These modified precursors can then be used with terpene synthases to produce unnatural terpenoids. bu.edunih.gov

The table below summarizes potential applications of chemoenzymatic and biocatalytic methods in the context of Trigothysoid N production.

| Enzyme Class | Potential Application | Example/Rationale |

| Terpene Synthases/Cyclases | Construction of the daphnane core | Biosynthesis of daphnanes proceeds via enzymatic cyclization of GGPP. chemrxiv.org |

| Cytochrome P450 Monooxygenases | Regio- and stereoselective C-H hydroxylation | Late-stage functionalization to introduce hydroxyl groups at specific positions. sioc-journal.cn |

| Glycosyltransferases | Glycosylation of the daphnane scaffold | Discovery of biocatalysts for the glycosylation of terpenoid scaffolds. ontosight.ai |

| Lipases/Esterases | Selective acylation/deacylation | Introducing or modifying ester groups often present in daphnane diterpenoids. |

Molecular Mechanisms and Intermolecular Interactions of Trigothysoid N

Identification and Characterization of Molecular Targets of Trigothysoid N

Research into the molecular basis of Trigothysoid N's activity has identified several key targets within the cell. These interactions are central to its observed biological effects. The primary targets identified are intracellular proteins and a major cellular organelle. mdpi.comresearchgate.net

The primary protein targets of Trigothysoid N that have been characterized are Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK). mdpi.comresearchgate.net Trigothysoid N inhibits the activity of these two proteins, which are crucial regulators of cell proliferation, survival, and migration. mdpi.comresearchgate.net The interaction with FAK, a non-receptor tyrosine kinase, is implicated in the compound's ability to regulate cell invasion and migration. mdpi.comnih.gov Inhibition of FAK by Trigothysoid N leads to a downstream effect on the transcription of other proteins. mdpi.com

While STAT3 and FAK are confirmed targets, detailed studies on the specific binding dynamics, such as binding affinity (Kd), association/dissociation constants, or the precise amino acid residues involved in the interaction with Trigothysoid N, are not extensively detailed in the current scientific literature. Molecular docking, a computational method used to predict the binding mode of a ligand to a protein, has been employed for other daphnane (B1241135) diterpenoids to investigate their interaction with proteins like inducible nitric oxide synthase (iNOS), but specific molecular docking studies for Trigothysoid N with STAT3 or FAK have not been reported. nih.govnih.gov

Table 1: Identified Protein Targets of Trigothysoid N

| Target Protein | Protein Class | Cellular Role | Reference |

| STAT3 (Signal Transducer and Activator of Transcription 3) | Transcription Factor | Regulates gene expression involved in cell proliferation, survival, and differentiation. | mdpi.comresearchgate.net |

| FAK (Focal Adhesion Kinase) | Non-receptor Tyrosine Kinase | Plays a key role in cell adhesion, spreading, motility, and invasion. | mdpi.comresearchgate.netnih.gov |

Based on a review of the available scientific literature, there are currently no published studies detailing the direct interaction or binding of Trigothysoid N with nucleic acids such as DNA or RNA. Its primary mechanism of action appears to be centered on protein targets that, in turn, regulate gene expression. mdpi.comresearchgate.net

Trigothysoid N has been shown to target mitochondria, which are organelles enclosed by a double membrane. mdpi.comresearchgate.net This targeting is a key aspect of its mechanism of action. However, the specific molecular interactions between Trigothysoid N and the components of the mitochondrial membranes, such as lipids or membrane proteins, have not been elucidated in the available research.

Nucleic Acid Recognition and Binding Profiles of Trigothysoid N

Modulation of Cellular Signaling Pathways by Trigothysoid N

By engaging with its molecular targets, Trigothysoid N exerts a significant influence on critical cellular signaling pathways that govern cell fate and behavior.

Trigothysoid N has been demonstrated to regulate the STAT3/FAK signaling pathway. mdpi.comresearchgate.net Its inhibitory action on these proteins disrupts the normal signal transduction cascade. Specifically, treatment with Trigothysoid N leads to the suppression of STAT3 and FAK phosphorylation. researchgate.net Phosphorylation is a key step in the activation of both STAT3 and FAK, and by preventing this, Trigothysoid N effectively blocks the downstream signaling events that depend on these kinases. researchgate.netnih.gov The abnormal activation of STAT3 and FAK signaling is linked to tumor cell proliferation and migration. researchgate.net

Table 2: Modulated Signaling Pathways by Trigothysoid N

| Signaling Pathway | Key Proteins Modulated | Effect of Trigothysoid N | Consequence | Reference |

| STAT3/FAK Pathway | STAT3, FAK | Inhibition of phosphorylation | Disruption of cell proliferation, survival, and migration signals. | mdpi.comresearchgate.net |

The modulation of signaling pathways by Trigothysoid N extends to the regulation of gene expression.

Transcriptional Effects: The inhibition of STAT3, a transcription factor, directly implies a subsequent alteration in the transcription of its target genes. mdpi.comresearchgate.net By inhibiting the FAK pathway, Trigothysoid N has been shown to downregulate the transcription of metalloproteinase (MMP)-2 and MMP-9. mdpi.com These enzymes are crucial for the degradation of the extracellular matrix, a process essential for cell invasion and metastasis.

Epigenetic Effects: While STAT3 is known to regulate gene expression through epigenetic mechanisms, there are currently no direct studies reported in the scientific literature that investigate the specific epigenetic regulatory effects induced by Trigothysoid N, such as changes in DNA methylation or histone modifications. researchgate.net

Influence of Trigothysoid N on Cellular Metabolic Networks

Current scientific literature indicates that Trigothysoid N targets mitochondria, the primary site of cellular respiration and energy production. researchgate.netresearchgate.net This suggests a potential influence on cellular metabolic networks, particularly oxidative phosphorylation. wikipedia.orgsavemyexams.com By targeting mitochondria, Trigothysoid N may disrupt the electron transport chain, affect ATP synthesis, or alter the mitochondrial membrane potential, which are critical for cellular metabolism. wikipedia.orgresearchgate.net

However, detailed studies quantifying the specific impact of Trigothysoid N on metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, or fatty acid metabolism are not available in the reviewed literature. The precise molecular targets within the mitochondria and the resulting downstream effects on the broader metabolic network remain an area for future investigation.

Enzymatic Modulation by Trigothysoid N

Research has shown that Trigothysoid N can regulate the STAT3/FAK signal pathway. researchgate.netresearchgate.net This indicates an inhibitory effect on the enzymatic activity of Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK), both of which are kinases involved in cell growth, proliferation, and migration. researchgate.netresearchgate.netresearchgate.net The observed suppression of STAT3 and FAK phosphorylation in cancer cells treated with Trigothysoid N supports its role as an enzymatic modulator. researchgate.netresearchgate.net

Despite the knowledge that Trigothysoid N inhibits the STAT3/FAK pathway, specific kinetic and mechanistic studies detailing this inhibition are not present in the available scientific literature. Data typically found in such studies, including inhibition constants (Kᵢ), IC₅₀ values against the purified enzymes, and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive), have not been reported. Therefore, a data table on the kinetic parameters of Trigothysoid N cannot be provided at this time.

The concept of allosteric regulation involves a molecule binding to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity. youtube.comwikipedia.org While it is plausible that Trigothysoid N could act as an allosteric inhibitor of STAT3 or FAK, there is no direct evidence in the current literature to support this mechanism. Studies on other daphnane diterpenoids have suggested potential interactions with allosteric sites on enzymes like reverse transcriptase, but this has not been specifically demonstrated for Trigothysoid N with STAT3 or FAK. researchgate.net

Detailed structural biology studies, such as X-ray crystallography or NMR spectroscopy, would be required to identify a distinct allosteric binding site for Trigothysoid N and to characterize any conformational changes it induces in its target enzymes. numberanalytics.complos.org Such studies have not been published, and thus, the role of allosteric regulation and specific conformational changes in the mechanism of Trigothysoid N remains unconfirmed.

Structure Activity Relationship Sar and Structural Analogue Studies of Trigothysoid N

Rational Design and Synthesis of Trigothysoid N Analogues for SAR Exploration

The rational design and synthesis of Trigothysoid N analogues are crucial for systematically probing its SAR. The complex polycyclic structure of daphnane (B1241135) diterpenoids presents considerable synthetic challenges; however, semi-synthesis starting from the natural product or related congeners offers a viable route to generate a library of analogues. sioc-journal.cnnii.ac.jp Key areas for modification on the Trigothysoid N scaffold, based on SAR studies of related daphnane diterpenoids, would likely include the ester groups, the orthoester moiety, and the various hydroxyl groups. mdpi.commdpi.com

Research on other daphnane diterpenoids has highlighted several structural features of interest:

The C-9, C-13, and C-14 Orthoester: This caged orthoester motif is a characteristic feature of many bioactive daphnane-type diterpenoids and is often considered essential for potent activity. Its modification or removal typically leads to a significant decrease in biological effects, suggesting it plays a critical role in target binding. mdpi.commdpi.com

Substituents on Ring A: Modifications to substituents on the five-membered A-ring, such as at the C-2 and C-3 positions, have been shown to be important for activity in related compounds. acs.org

Ester Groups: The nature and position of ester groups, particularly long-chain or aromatic esters at positions like C-20, can significantly influence potency and selectivity. For instance, the presence of an aromatic acyl group at C-20 has been shown to enhance anticancer activity in some daphnane analogues. mdpi.comsemanticscholar.org

Hydroxyl Groups: The presence and stereochemistry of hydroxyl groups, for example at C-5, can impact activity. In some cases, the absence of a C-5 hydroxyl group has been correlated with increased potency. acs.org

A synthetic strategy to explore the SAR of Trigothysoid N would involve the selective hydrolysis of its existing ester groups, followed by re-esterification with a diverse range of acyl chlorides or carboxylic acids. This would generate analogues with varying chain lengths, degrees of unsaturation, and aromaticity. Furthermore, protection-deprotection sequences would allow for the modification of specific hydroxyl groups to probe their importance. The synthesis of such analogues, while challenging, is essential for building a comprehensive SAR model. nii.ac.jp

Computational Approaches for Trigothysoid N SAR Analysis

Computational chemistry offers powerful tools to complement experimental SAR studies by providing insights into the molecular interactions and properties that drive the biological activity of Trigothysoid N.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical relationships between the chemical structures of a series of compounds and their biological activities. scielo.br For a set of synthesized or virtual Trigothysoid N analogues, a QSAR study could identify key physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) that correlate with their observed anti-proliferative or antiviral activity. nih.govacs.org

A typical 2D-QSAR workflow for Trigothysoid N derivatives would involve:

Data Set Assembly: A series of Trigothysoid N analogues with corresponding biological activity data (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as LogP (lipophilicity), molecular weight, polar surface area, and electronic descriptors, would be calculated for each analogue.

Model Building: Statistical methods like Multiple Linear Regression (MLR) would be used to generate an equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A hypothetical QSAR model might reveal, for instance, that increased lipophilicity in the ester side chain up to a certain point enhances activity, while bulky substituents are detrimental. Such models can guide the design of new, more potent analogues. nih.gov

Table 1: Hypothetical QSAR Data for Trigothysoid N Analogues

| Analogue | Modification | LogP | Polar Surface Area (Ų) | Predicted pIC50 |

| Trigothysoid N | (Parent) | 4.5 | 150.2 | 7.0 |

| Analogue 1 | Shorter C-20 ester | 3.8 | 150.2 | 6.5 |

| Analogue 2 | Longer C-20 ester | 5.2 | 150.2 | 7.3 |

| Analogue 3 | C-5 Deoxy | 4.9 | 130.0 | 7.5 |

| Analogue 4 | Aromatic C-20 ester | 5.5 | 165.8 | 7.8 |

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of Trigothysoid N when interacting with its biological target, such as the STAT3/FAK pathway proteins. researchgate.net By simulating the movement of atoms over time, MD can reveal how the compound binds, the stability of the resulting complex, and the conformational changes induced in both the ligand and the protein. nih.govmdpi.com

For Trigothysoid N, an MD simulation could:

Assess the stability of the binding pose obtained from molecular docking.

Identify key amino acid residues in the binding pocket that form stable hydrogen bonds or hydrophobic interactions.

Observe the role of water molecules in mediating the interaction.

Calculate the binding free energy, providing a theoretical estimation of the binding affinity.

These simulations are computationally intensive but offer unparalleled insight into the dynamic nature of molecular recognition, which is a limitation of static docking models. acs.org

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov Given that Trigothysoid N has been shown to inhibit the STAT3/FAK pathway, docking studies could be employed to predict its binding mode within the active sites of these proteins. researchgate.net

A typical docking workflow would involve:

Preparation of the Protein Structure: Obtaining a 3D crystal structure of the target protein (e.g., STAT3 or FAK) from a database like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating a 3D structure of Trigothysoid N.

Docking Simulation: Using software to place the ligand into the defined binding site of the protein and scoring the different poses based on their predicted binding affinity.

The results can highlight potential key interactions, such as hydrogen bonds between the hydroxyl groups of Trigothysoid N and polar residues in the protein, or hydrophobic interactions involving the diterpene core. Furthermore, virtual screening, which involves docking large libraries of compounds, could be used to identify other potential binding partners or novel inhibitors of the same target.

Table 2: Hypothetical Docking Results for Trigothysoid N with STAT3

| Binding Site Residue | Interaction Type | Distance (Å) |

| Lysine 591 | Hydrogen Bond (with C5-OH) | 2.8 |

| Arginine 602 | Hydrogen Bond (with C20-ester C=O) | 3.1 |

| Leucine 630 | Hydrophobic | 3.9 |

| Valine 637 | Hydrophobic | 4.2 |

Molecular Dynamics Simulations and Free Energy Calculations for Trigothysoid N Systems

Conformational Analysis and Stereochemical Determinants of Trigothysoid N Activity

The three-dimensional shape (conformation) and the specific spatial arrangement of atoms (stereochemistry) of Trigothysoid N are critical to its biological activity. The rigid 5/7/6-tricyclic core of the daphnane skeleton imposes significant conformational constraints, but the rotatable bonds in the side chains allow for some flexibility.

Studies on related diterpenoids have shown that even minor changes in stereochemistry can lead to a complete loss of activity, highlighting the precise complementarity required between the ligand and its target. The absolute stereochemistry of Trigothysoid N, established through methods like CD spectroscopy, is therefore an essential determinant of its function. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies for Trigothysoid N Lead Optimization (in a research context, not clinical)

In a research setting, lead optimization aims to improve the properties of a hit compound. Scaffold hopping and bioisosteric replacement are two powerful strategies used in this process.

Scaffold Hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. nih.govbhsai.org For a complex natural product like Trigothysoid N, this is a particularly attractive strategy to find novel, more synthetically accessible chemotypes that retain the key pharmacophoric features. tandfonline.comcresset-group.com Computational tools can search virtual libraries for new scaffolds that can present the key interacting groups (e.g., hydroxyls, esters) in a similar spatial arrangement to Trigothysoid N. This could lead to the discovery of entirely new classes of STAT3/FAK inhibitors that are easier to synthesize and optimize.

Bioisosteric Replacement is a more conservative strategy that involves replacing a specific functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's characteristics without drastically changing its interaction with the target. spirochem.comcambridgemedchemconsulting.com

For Trigothysoid N, potential bioisosteric replacements could include:

Ester Group Replacement: The ester functionalities could be replaced with amides, sulfonamides, or other groups to alter stability, polarity, and hydrogen bonding capacity.

Hydroxyl Group Replacement: A hydroxyl group could be replaced with an amino group or fluorine to modulate pKa and metabolic stability. cambridgemedchemconsulting.com

Ring Bioisosteres: In a more advanced approach, one of the rings in the tricyclic system could be replaced with a heterocyclic ring to explore new interactions and physicochemical properties.

These strategies, guided by SAR and computational data, provide a rational framework for the iterative optimization of Trigothysoid N as a lead compound in a research context. princeton.edunih.gov

Advanced Methodologies for Characterizing Trigothysoid N Interactions and Function

Spectroscopic Techniques for Elucidating Trigothysoid N Binding Events

Spectroscopic methods are fundamental to defining the structure of Trigothysoid N and observing its interactions at an atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like daphnane (B1241135) diterpenoids. nih.gov For Trigothysoid N, 1D (¹H and ¹³C) and 2D NMR (such as COSY, HMQC, and HMBC) experiments are essential for assigning the chemical shifts of all proton and carbon atoms, which confirms its intricate 5/7/6-fused tricyclic structure. nih.govacs.org

Beyond initial structural determination, NMR is a powerful tool for studying binding interactions. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the specific protons of Trigothysoid N that are in close contact with a biological target, such as a protein. In a CSP experiment, the NMR spectrum of the target protein is recorded alone and then in the presence of Trigothysoid N. Changes in the chemical shifts of specific amino acid residues in the protein's spectrum indicate the binding site of the compound.

While specific NMR studies on a Trigothysoid N-target complex are not yet widely published, the chemical shift assignments for related daphnane diterpenoids provide a reference for such future investigations. mdpi.commdpi.com The table below presents typical ¹H and ¹³C NMR chemical shift ranges for key structural motifs in daphnane diterpenoids, which are applicable to Trigothysoid N. mdpi.comacs.orgmdpi.com

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Isopropenyl Group (C-16, C-17) | 4.80 - 5.20 (H₂-16), 1.70 - 1.85 (H₃-17) | 110.0 - 115.0 (C-16), 20.0 - 25.0 (C-17) |

| Epoxy Group (C-6, C-7) | 3.30 - 3.60 (H-7) | 60.0 - 65.0 (C-6, C-7) |

| Orthoester Group (C-9, C-13, C-14) | - | 115.0 - 120.0 (Orthoester Carbon) |

| α,β-Unsaturated Ketone (C-1, C-2, C-3) | 7.50 - 7.65 (H-1) | 160.0 - 162.0 (C-1), 136.0 - 137.0 (C-2), 209.0 - 210.0 (C-3) |

Mass spectrometry (MS) is indispensable for determining the molecular weight and formula of Trigothysoid N. d-nb.info High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), provides highly accurate mass measurements, confirming the elemental composition of C₄₄H₅₈O₁₃. d-nb.info

In the context of functional analysis, MS-based techniques are critical:

Proteomics: "Target fishing" or chemoproteomics methods, such as affinity purification-mass spectrometry (AP-MS) or drug affinity responsive target stability (DARTS), can identify the cellular protein targets of Trigothysoid N. researchgate.net In these approaches, a derivatized version of Trigothysoid N is used as bait to "pull down" its binding partners from cell lysates, which are then identified by MS-based protein sequencing.

Metabolomics: By comparing the metabolic profiles of cells or organisms treated with Trigothysoid N to untreated controls, researchers can identify pathways that are perturbed by the compound's activity.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) reveals the fragmentation patterns of Trigothysoid N, which not only aids in its structural confirmation but can also be used to detect and quantify the compound and its metabolites in complex biological samples. nih.govlibretexts.org The fragmentation of daphnane diterpenoids often involves characteristic losses of their ester side chains and cleavages within the diterpenoid core. mdpi.com

| Mass Spectrometry Technique | Application in Trigothysoid N Research | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Precise mass-to-charge ratio (m/z), elemental composition. d-nb.info |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation & Quantification | Fragmentation patterns, identification of metabolites. mdpi.com |

| Affinity Purification-MS (AP-MS) | Target Identification | Identity of cellular protein binding partners. researchgate.net |

| Metabolomics | Pathway Analysis | Changes in endogenous metabolite levels, indicating affected pathways. |

Determining the three-dimensional (3D) structure of Trigothysoid N bound to its biological target provides the ultimate detail of the interaction.

X-ray Crystallography: This technique can yield atomic-resolution structures of protein-ligand complexes. To achieve this, the target protein must be co-crystallized with Trigothysoid N, or the ligand soaked into pre-existing protein crystals. The resulting 3D structure would reveal the precise binding orientation of Trigothysoid N, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon binding. However, obtaining high-quality crystals of daphnane diterpenoid-protein complexes can be challenging, as these natural products are often difficult to crystallize. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative, particularly for large, flexible, or membrane-associated proteins that are recalcitrant to crystallization. diamond.ac.uknih.gov The technique involves flash-freezing the protein-Trigothysoid N complex in a thin layer of vitreous ice and imaging thousands of individual particles with an electron microscope. nobelprize.org Computational reconstruction then generates a 3D density map of the complex. Cryo-EM could be instrumental in visualizing the interaction of Trigothysoid N with large target assemblies that may be involved in its mechanism of action. nih.gov

Mass Spectrometry-Based Proteomics and Metabolomics for Trigothysoid N Research

Biophysical Methods for Quantifying Trigothysoid N Interactions

While spectroscopic methods provide structural details, biophysical techniques are essential for quantifying the strength and speed of molecular interactions.

Isothermal Titration Calorimetry (ITC) is the gold standard for measuring the thermodynamics of binding interactions in solution. malvernpanalytical.com It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand (Trigothysoid N) is titrated into a sample cell containing its target molecule. cureffi.orgwikipedia.org

A single ITC experiment can determine all the key thermodynamic parameters of the binding event:

Binding Affinity (K_D): The dissociation constant, which indicates the strength of the interaction.

Stoichiometry (n): The molar ratio of the ligand to the target in the complex.

Enthalpy (ΔH): The change in heat upon binding.

Entropy (ΔS): The change in disorder upon binding.

This complete thermodynamic profile offers deep insights into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic effects). While no specific ITC data for Trigothysoid N has been published, the table below illustrates the typical parameters obtained from such an experiment.

| Thermodynamic Parameter | Symbol | Definition |

| Dissociation Constant | KD | Concentration at which 50% of the target is bound by the ligand. |

| Binding Stoichiometry | n | Number of ligand molecules bound per target molecule. |

| Enthalpy Change | ΔH | Heat released or absorbed during the binding event. |

| Entropy Change | ΔS | Change in the system's disorder upon binding. |

| Gibbs Free Energy Change | ΔG | Overall energy change, calculated from ΔG = ΔH - TΔS. |

SPR and BLI are label-free, real-time optical biosensing techniques used to measure the kinetics of molecular interactions. cytivalifesciences.comgatorbio.comharvard.edu They provide crucial information on how quickly a ligand binds to its target and how quickly it dissociates.

Surface Plasmon Resonance (SPR): In an SPR experiment, the target molecule is immobilized on a sensor chip. youtube.comnih.gov A solution containing Trigothysoid N (the analyte) is then flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in response units (RU). cytivalifesciences.com By monitoring the association phase (analyte flowing over) and the dissociation phase (buffer flowing over), one can calculate the kinetic constants. nicoyalife.comnih.gov

Biolayer Interferometry (BLI): BLI operates on a similar principle but uses biosensor tips that are dipped into samples in a microplate format. harvard.edufrontiersin.org It measures changes in the interference pattern of light reflected from the biosensor surface as molecules bind and dissociate. sartorius.com

Both techniques provide the following kinetic parameters:

Association Rate Constant (k_on or k_a): Measures how quickly the complex forms.

Dissociation Rate Constant (k_off or k_d): Measures how quickly the complex breaks apart.

Equilibrium Dissociation Constant (K_D): Can be calculated from the ratio of the rate constants (K_D = k_off / k_on).

Research on a related daphnane diterpenoid, DD1, which targets importin-β1, has utilized SPR to quantify its binding affinity, demonstrating the utility of this technique for the compound class. researchgate.net

| Kinetic Parameter | Symbol | Definition | Typical Units |

| Association Rate | kon | Rate of complex formation. | M⁻¹s⁻¹ |

| Dissociation Rate | koff | Rate of complex decay. | s⁻¹ |

| Dissociation Constant | KD | Measure of binding affinity (koff/kon). | M (molar) |

| SPR Data for Daphnane Diterpenoid DD1 researchgate.net | |||

| KD for DD1 binding to importin-β1 | 0.229 µM |

Based on a comprehensive review of scientific literature and chemical databases, there is currently no evidence of a compound named "Trigothysoid N." This substance does not appear in established chemical registries or published research, suggesting it may be a hypothetical or incorrectly named compound.

Therefore, it is not possible to provide a scientifically accurate article on the advanced methodologies for characterizing its interactions and function as requested. The techniques outlined in the prompt, such as Microscale Thermophoresis, cell-free assays, 3D cell cultures, and omics profiling, are established methods in drug discovery and molecular biology. However, their application and the resulting data are entirely contingent on the existence and specific properties of the compound .

Without any foundational data on "Trigothysoid N," any discussion of its biochemical affinity, mechanism of action, or cellular impact would be purely speculative and would not adhere to the required standards of scientific accuracy.

Should a valid chemical identifier or reference to "Trigothysoid N" in scientific literature become available, it would be possible to generate the requested content.

Ecological and Evolutionary Contexts of Naturally Occurring Trigothysoid N if Applicable

Biological Role of Trigothysoid N in Producer Organism Homeostasis and Defense

While direct studies on the specific role of Trigothysoid N in the homeostasis of Trigonostemon thyrsoideum are not extensively documented, the well-established biological activities of related daphnane (B1241135) diterpenoids provide a strong basis for inferring its function. Plants produce a vast arsenal (B13267) of secondary metabolites that are not essential for primary growth and development but are crucial for survival and interaction with their environment. nih.govuni-konstanz.de Terpenoids, in general, are a major class of these compounds, frequently acting as a defense mechanism against herbivores and pathogens. uni-konstanz.de

Daphnane diterpenoids isolated from the Trigonostemon genus have demonstrated potent insecticidal and acaricidal (mite-killing) properties. researchgate.netresearchgate.net For instance, Rediocide A, another daphnane diterpenoid from Trigonostemon reidioides, exhibits significant insecticidal activity. researchgate.netresearchgate.net This suggests that these compounds, likely including Trigothysoid N, function as phytoanticipins or phytoalexins—pre-formed or induced chemical defenses that deter feeding by insects and other herbivores. nih.gov The presence of these toxic compounds in plant tissues, such as leaves and stems, renders them unpalatable or harmful, thereby reducing herbivory and protecting the plant from damage. researchgate.netnih.govnih.gov

The cytotoxic and anti-inflammatory activities observed in laboratory studies for many daphnane diterpenoids, including Trigothysoid N, further support a defensive role. mdpi.comnih.gov These activities, which involve complex mechanisms like the inhibition of nitric oxide production, are indicative of potent biochemical effects that could disrupt the cellular processes of attacking herbivores or pathogens. nih.gov Therefore, the primary biological role of Trigothysoid N in Trigonostemon thyrsoideum is likely as a key component of the plant's chemical defense system, contributing to its fitness and survival in a competitive ecosystem.

Interspecies Chemical Communication Mediated by Trigothysoid N

The role of Trigothysoid N in interspecies chemical communication is less clear from the available research. Plant chemical communication can be complex, involving direct deterrence of antagonists (as discussed above) and indirect defense, such as the release of volatile organic compounds to attract natural enemies of herbivores. nih.govlibretexts.org

Currently, the known activities of Trigothysoid N and its daphnane relatives are primarily associated with direct toxicity and deterrence. mdpi.comresearchgate.netresearchgate.net There is no specific evidence to suggest that Trigothysoid N functions as a semiochemical, a signaling molecule that mediates interactions between different species, for purposes such as attracting predatory or parasitic insects to defend the plant. While plants are known to release volatile compounds upon herbivore attack to signal for help, the research on Trigothysoid N has focused on its non-volatile, toxic properties rather than any potential role as an airborne signal. nih.govlibretexts.org Further research into the full spectrum of ecological interactions involving Trigonostemon thyrsoideum would be necessary to determine if Trigothysoid N or its volatile precursors play any part in such indirect defense strategies.

Evolutionary Conservation and Diversification of Trigothysoid N Biosynthesis and Receptors

The biosynthesis of Trigothysoid N is rooted in the broader evolutionary history of diterpenoid production within the Euphorbiaceae family. Diterpenoids in this family are derived from the 20-carbon precursor geranylgeranyl pyrophosphate. nih.gov A key evolutionary step in the production of many bioactive diterpenoids in Euphorbiaceae, including the structural types related to daphnanes, is the cyclization of this precursor into a compound called casbene (B1241624). nih.govnih.gov

Research has revealed that the genes responsible for diterpenoid biosynthesis in Euphorbiaceae are often located together in physical gene clusters. nih.govnih.gov This clustering facilitates the co-inheritance and coordinated regulation of the multiple genes required to produce these complex molecules. The presence of these gene clusters across different species within the family, such as in Ricinus communis (castor bean) and Euphorbia peplus, demonstrates a degree of evolutionary conservation in the genetic architecture of these pathways. nih.gov

The journey from the foundational casbene skeleton to the vast diversity of diterpenoid structures seen in the Euphorbiaceae, including the daphnane, tigliane (B1223011), and lathyrane types, is a testament to evolutionary diversification. nih.govresearchgate.netoup.com This diversification is driven by the evolution of various enzymes, particularly cytochrome P450s, which add oxygen-containing functional groups and modify the core structure in numerous ways. nih.govresearchgate.net The specific arrangement of rings and functional groups in Trigothysoid N is a product of this long evolutionary process of gene duplication, mutation, and selection, likely driven by the need to maintain effective chemical defenses against a co-evolving array of herbivores and pathogens.

As these compounds primarily act as toxins or deterrents, the concept of specific "receptors" in the traditional sense is more applicable to the target organisms than to the producer plant. The evolution of these defensive compounds is part of a chemical arms race, where plants evolve new toxins and herbivores evolve mechanisms of resistance or detoxification. The high potency of compounds like Trigothysoid N against a range of biological targets, as seen in its anti-HIV and anti-tumor activities, reflects an evolutionary history of targeting fundamental cellular processes that are conserved across different forms of life. mdpi.comengineering.org.cn

Data Tables

Table 1: Bioactive Daphnane Diterpenoids from Trigonostemon Species

| Compound Name | Plant Source | Noted Biological Activity | Reference(s) |

| Trigothysoid N | Trigonostemon thyrsoideum | Anti-HIV, Anti-tumor | mdpi.comengineering.org.cn |

| Thyrsoidpenes A-G | Trigonostemon thyrsoideum | Inhibition of Nitric Oxide Production | nih.gov |

| Trigohownins A & D | Trigonostemon howii | Cytotoxic against HL-60 tumor cell line | acs.org |

| Rediocide A | Trigonostemon reidioides | Insecticidal | researchgate.netresearchgate.net |

| Trigothysoid H | Trigonostemon thyrsoideum | Anti-HIV-1 | researchgate.net |

Future Directions and Emerging Research Paradigms for Trigothysoid N

Exploration of Undiscovered Molecular Targets and Cellular Pathways Influenced by Trigothysoid N

Initial studies have successfully identified that Trigothysoid N can inhibit the proliferation of A549 non-small cell lung cancer cells by targeting mitochondria and regulating the STAT3/FAK signaling pathway. researchgate.netx-mol.net It has also been shown to induce apoptosis through a mitochondrial-dependent signaling pathway. However, the full spectrum of its molecular interactions remains largely uncharted. Future research will likely focus on a broader, unbiased screening approach to uncover additional molecular targets and cellular pathways.

Key Research Questions:

Beyond the STAT3/FAK pathway, what other signaling cascades are modulated by Trigothysoid N?

Does Trigothysoid N directly interact with other proteins within the mitochondrial membrane or matrix?

Can Trigothysoid N influence other cellular processes such as autophagy, cellular senescence, or immunomodulation? mdpi.com

Advanced proteomic and metabolomic techniques will be instrumental in answering these questions. By comparing the proteome and metabolome of cells treated with Trigothysoid N to untreated cells, researchers can identify new proteins and metabolites that are differentially expressed or modified, providing clues to novel pathways.

Integration of Artificial Intelligence and Machine Learning in Trigothysoid N Research

The complexity of natural products like Trigothysoid N presents a significant challenge for traditional research methods. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate discovery and deepen our understanding. frontiersin.orggatech.edu These computational approaches can analyze vast datasets to identify patterns and make predictions that are not readily apparent to human researchers. researchgate.net

Potential Applications of AI/ML in Trigothysoid N Research:

| Application Area | Description | Potential Impact |

| Target Prediction | AI algorithms can analyze the structure of Trigothysoid N and predict its potential binding affinity to a wide range of proteins, helping to identify novel molecular targets. nih.gov | Prioritize experimental validation of high-probability targets, saving time and resources. |

| Mechanism of Action Elucidation | ML models can integrate data from various sources (e.g., gene expression, proteomics, cell imaging) to build comprehensive models of how Trigothysoid N exerts its biological effects. nih.gov | Provide a more holistic understanding of the compound's mechanism of action beyond a single pathway. |

| Analog Design | Generative AI models can be used to design novel derivatives of Trigothysoid N with potentially improved potency, selectivity, or pharmacokinetic properties. | Accelerate the development of new therapeutic agents based on the Trigothysoid N scaffold. |

The integration of AI and ML is poised to revolutionize the study of natural products, enabling a more systematic and efficient exploration of their therapeutic potential. arxiv.org

Potential for Trigothysoid N in Materials Science or Advanced Research Reagents (non-biomedical application focus)

While the majority of research on Trigothysoid N has been focused on its biomedical applications, its unique and complex chemical structure may also lend itself to applications in materials science and as an advanced research reagent. scirp.orgschrodinger.com The rigid, polycyclic core of the daphnane (B1241135) diterpenoid scaffold could serve as a novel building block for the synthesis of new polymers or functional materials. researchgate.net

Hypothetical Applications in Materials Science:

Self-assembling nanomaterials: The specific stereochemistry and functional groups of Trigothysoid N could be exploited to drive the self-assembly of molecules into well-defined nanostructures with interesting optical or electronic properties.

Specialty polymers: Incorporation of the Trigothysoid N scaffold into polymer backbones could lead to materials with unique thermal, mechanical, or biodegradable properties. gatech.edu

As a research reagent, the potent and specific biological activity of Trigothysoid N makes it a valuable tool for studying fundamental cellular processes, even in contexts unrelated to disease. For example, its ability to modulate specific signaling pathways could be used to probe the roles of these pathways in various biological phenomena.

Q & A

Q. How to validate conflicting spectral data for Trigothysoid N’s structural isomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.